
4,6-Dimethylazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethylazepan-2-one is an organic compound that belongs to the class of azepanones, which are seven-membered lactams This compound is characterized by the presence of two methyl groups attached to the nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylazepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4,6-dimethylhexanoic acid with ammonia or an amine in the presence of a dehydrating agent can lead to the formation of this compound. The reaction typically requires elevated temperatures and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
4,6-Dimethylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the lactam ring into amine derivatives.
Substitution: The methyl groups on the azepanone ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under thermal conditions.
Major Products Formed
科学的研究の応用
4,6-Dimethylazepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4,6-Dimethylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Azepan-2-one: A parent compound with a similar seven-membered lactam ring but without the methyl substitutions.
4-Methylazepan-2-one: A derivative with a single methyl group on the azepanone ring.
6-Methylazepan-2-one: Another derivative with a methyl group at a different position on the ring.
Uniqueness
4,6-Dimethylazepan-2-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s interaction with molecular targets, making it distinct from other azepanone derivatives.
特性
IUPAC Name |
4,6-dimethylazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-3-7(2)5-9-8(10)4-6/h6-7H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTDNNYOAGWISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
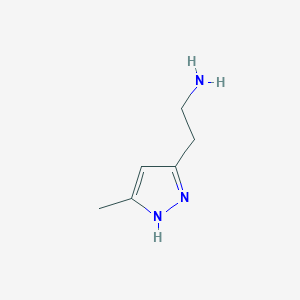
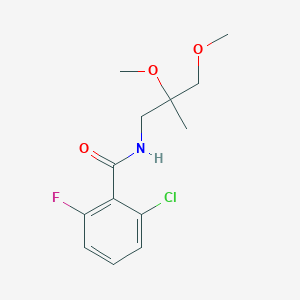
![N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2441403.png)
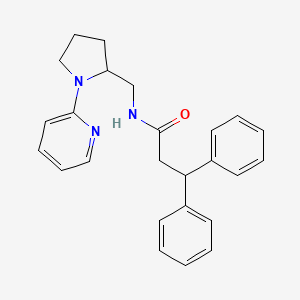
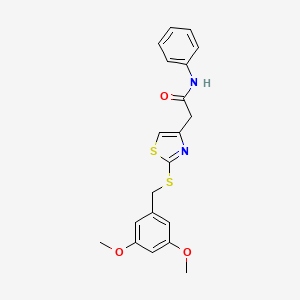
![N-[3-(4-{3-[(2-furylcarbonyl)amino]propoxy}phenoxy)propyl]-2-furamide](/img/structure/B2441410.png)
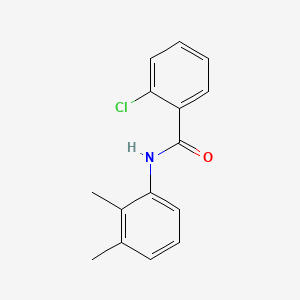
![3-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2441412.png)
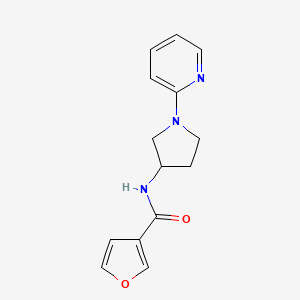
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2441414.png)
![4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2441416.png)
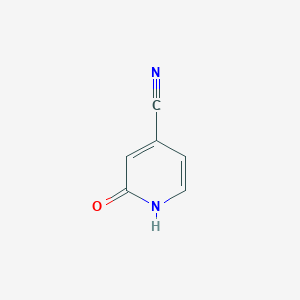
![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid](/img/structure/B2441419.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2441422.png)
